N-[(6-ethylpyridin-3-yl)methyl]-4-(3-fluoro-4-methoxyphenyl)oxan-4-amine
Description
N-[(6-ethylpyridin-3-yl)methyl]-4-(3-fluoro-4-methoxyphenyl)oxan-4-amine is a synthetic organic compound that features a complex structure with multiple functional groups. This compound is of interest due to its potential applications in medicinal chemistry and materials science. The presence of a pyridine ring, a fluorinated aromatic ring, and an oxane ring makes it a versatile molecule for various chemical reactions and applications.
Properties
IUPAC Name |
N-[(6-ethylpyridin-3-yl)methyl]-4-(3-fluoro-4-methoxyphenyl)oxan-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25FN2O2/c1-3-17-6-4-15(13-22-17)14-23-20(8-10-25-11-9-20)16-5-7-19(24-2)18(21)12-16/h4-7,12-13,23H,3,8-11,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTXJFPDWVDWBOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=C(C=C1)CNC2(CCOCC2)C3=CC(=C(C=C3)OC)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis begins with commercially available 6-ethylpyridin-3-ylmethanol and 3-fluoro-4-methoxybenzaldehyde.
Step 1 Formation of the Intermediate: The 6-ethylpyridin-3-ylmethanol is first converted to its corresponding bromide using phosphorus tribromide in an inert solvent like dichloromethane.
Step 2 Nucleophilic Substitution: The bromide intermediate is then reacted with 3-fluoro-4-methoxybenzaldehyde in the presence of a base such as potassium carbonate to form the desired oxane ring through a nucleophilic substitution reaction.
Step 3 Amination: The final step involves the introduction of the amine group. This can be achieved by treating the oxane intermediate with ammonia or an amine source under high pressure and temperature conditions.
Industrial Production Methods
In an industrial setting, the synthesis of N-[(6-ethylpyridin-3-yl)methyl]-4-(3-fluoro-4-methoxyphenyl)oxan-4-amine would likely involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium on carbon may be used to facilitate certain steps, and automated systems would ensure precise control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group on the pyridine ring, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the oxane ring can be achieved using hydrogenation catalysts such as palladium on carbon under hydrogen gas.
Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles in the presence of a suitable catalyst.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium on carbon.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of reduced oxane derivatives.
Substitution: Formation of various substituted aromatic compounds.
Scientific Research Applications
Chemistry
N-[(6-ethylpyridin-3-yl)methyl]-4-(3-fluoro-4-methoxyphenyl)oxan-4-amine is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology and Medicine
In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in drug design. Its ability to interact with biological targets such as enzymes and receptors makes it a candidate for the development of new therapeutic agents.
Industry
The compound’s stability and reactivity make it suitable for use in the production of advanced materials, including polymers and coatings. Its fluorinated aromatic ring imparts unique properties such as increased resistance to degradation and improved performance in harsh environments.
Mechanism of Action
The mechanism by which N-[(6-ethylpyridin-3-yl)methyl]-4-(3-fluoro-4-methoxyphenyl)oxan-4-amine exerts its effects involves its interaction with specific molecular targets. The pyridine ring can coordinate with metal ions, while the fluorinated aromatic ring can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[(6-methylpyridin-3-yl)methyl]-4-(3-fluoro-4-methoxyphenyl)oxan-4-amine
- N-[(6-ethylpyridin-3-yl)methyl]-4-(3-chloro-4-methoxyphenyl)oxan-4-amine
- N-[(6-ethylpyridin-3-yl)methyl]-4-(3-fluoro-4-hydroxyphenyl)oxan-4-amine
Uniqueness
N-[(6-ethylpyridin-3-yl)methyl]-4-(3-fluoro-4-methoxyphenyl)oxan-4-amine is unique due to the combination of its functional groups. The presence of both a fluorinated aromatic ring and an oxane ring in the same molecule provides a distinct set of chemical properties, such as enhanced stability and reactivity, which are not commonly found in similar compounds.
This detailed analysis highlights the versatility and potential applications of this compound in various fields of science and industry
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
